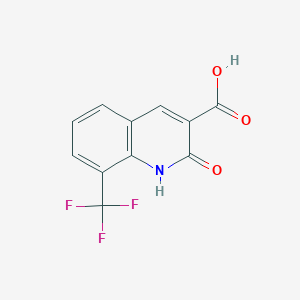
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, also known as ACB-IMD, is a small molecule that has been used in a variety of research applications. It is a synthetic compound that is composed of a cyclobutyl ring, an imidazole ring, and two carboxylic acid groups. ACB-IMD is an important tool in research, as it has been used in a wide range of studies, including drug development, drug delivery, and cell signaling. In addition, ACB-IMD has been used to study the biochemical and physiological effects of drugs on the body.
科学研究应用
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used in a variety of scientific research applications. It has been used to study drug delivery and cell signaling, as well as the biochemical and physiological effects of drugs on the body. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used to study the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of drugs on the immune system and the metabolism.
作用机制
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride acts as a modulator of cellular signaling pathways. It has been shown to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. By interacting with these proteins, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can modulate the activity of the proteins and affect the activity of the cell.
Biochemical and Physiological Effects
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G-protein coupled receptors, ion channels, and enzymes. In addition, it has been shown to modulate the activity of the central nervous system and the cardiovascular system. It has also been shown to modulate the activity of the immune system and the metabolism.
实验室实验的优点和局限性
One of the advantages of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is a synthetic compound and is relatively easy to obtain. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a small molecule and is easy to work with in laboratory experiments. One of the limitations of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is not very stable and can degrade over time.
未来方向
There are a number of potential future directions for research involving 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. These include further research into the biochemical and physiological effects of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, as well as research into the potential therapeutic applications of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. In addition, further research into the mechanism of action of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride and its interactions with other proteins may lead to new insights into drug delivery and cell signaling. Finally, further research into the stability of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride may lead to new methods of synthesizing and storing the compound.
合成方法
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be synthesized from the reaction of 1-amino-2-cyclobutyl-4-carboxylic acid and 1-amino-4-imidazole-4-carboxylic acid. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a dihydrochloride salt of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. This salt can then be purified and used in research applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves the reaction of 1-aminocyclobutane carboxylic acid with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.", "Starting Materials": ["1-aminocyclobutane carboxylic acid", "imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 1-aminocyclobutane carboxylic acid and imidazole-4-carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature to allow for the formation of the desired product.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the crude product in hydrochloric acid and stir for several hours to obtain the dihydrochloride salt form of the product.", "Step 5: Filter the reaction mixture to remove any insoluble impurities and isolate the product by washing with a suitable solvent and drying under vacuum." ] } | |
CAS 编号 |
2712103-64-3 |
分子式 |
C8H13Cl2N3O2 |
分子量 |
254.1 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



